molecular formula C15H16N4O4 B2981907 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034522-39-7

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

Cat. No.: B2981907
CAS No.: 2034522-39-7
M. Wt: 316.317
InChI Key: ANTLPTQUBVDEGT-UHFFFAOYSA-N
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Description

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is a specialized triazine-derivative reagent designed for advanced research applications, particularly in synthetic organic chemistry and materials science. This compound features a benzamide scaffold substituted with an acetyl group and linked to a 4,6-dimethoxy-1,3,5-triazine ring, a structure known for its utility as a coupling agent. The dimethoxy-triazine moiety is a key functional group, recognized for its ability to activate carboxylic acids, thereby facilitating the formation of amide or ester bonds under mild conditions. This mechanism is well-established for related compounds, such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) . DMTMM functions by first forming an active ester with a carboxylic acid, which can then be attacked by a nucleophile like an amine to form an amide bond, releasing a harmless by-product . While the specific profile of this compound is novel, its structural backbone suggests potential as a versatile building block or condensing agent for the synthesis of peptides, modified polymers, and other complex molecules. Researchers can explore its application in developing new cross-linked biomaterials. For instance, similar triazine-based activators like DMTMM have been successfully used to crosslink carboxymethyl cellulose (CMC) with diamines, creating biodegradable films with exceptional tensile strength and water vapor barrier properties for sustainable food packaging . This reagent is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions, using personal protective equipment.

Properties

IUPAC Name

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-9(20)10-4-6-11(7-5-10)13(21)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTLPTQUBVDEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 4-acetylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods: In industrial settings, the production of

Biological Activity

The compound 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is a derivative of benzamide featuring a triazine moiety. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

This structure contains an acetyl group and a triazine derivative that contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with triazine and benzamide functionalities exhibit diverse biological activities. Specifically, the biological activities of this compound include:

  • Antitumor Activity :
    • In vitro studies have shown that derivatives of benzamide can inhibit tumor cell proliferation. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has shown promising results against several bacterial strains. Research indicates that modifications in the benzamide structure can enhance antibacterial activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cell growth and survival. For example, it has been suggested that similar compounds inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH, which is essential for proliferative processes .

Antitumor Activity Case Study

A study investigated the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCC8276.26Inhibition of DHFR
NCI-H3586.48Disruption of NADPH synthesis
MCF78.00Induction of apoptosis

These findings suggest that the compound effectively reduces cell viability through targeted biochemical pathways.

Antimicrobial Activity Case Study

In another study focusing on antimicrobial properties:

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

The results indicate significant antibacterial activity at relatively low concentrations.

Comparison with Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)

  • Structure : Contains a morpholinium chloride group attached to the triazine ring.
  • Application : A widely used condensing agent for amide bond formation, particularly in peptide synthesis and DNA-encoded library (DEL) construction .
  • Reactivity : Superior efficiency in aqueous conditions due to its stability and low toxicity compared to carbodiimide-based reagents .
  • Storage : Requires freezer storage to maintain stability, indicating sensitivity to thermal degradation .

PMP (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride)

  • Application : Used in glycan derivatization for LC-MS/MS analysis, highlighting the triazine group’s role in forming stable conjugates .
  • Comparison : Shares the triazine-morpholinium motif with DMT-MM but is tailored for carbohydrate chemistry rather than peptide synthesis.

Agrochemical Triazine Derivatives

Methyl 2-{[(4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)carbamoyl]sulfamoyl}benzoate (CAS 127523-94-8)

  • Structure : Integrates a sulfamoyl benzoate group with the triazine core.
  • Application : Herbicidal activity, likely due to the sulfonyl group enhancing bioavailability and target binding .
  • Comparison : The target compound’s acetyl group may reduce herbicidal potency but increase suitability for pharmaceutical applications.

Compound I-7 (4-[(2,5-dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)amino]-2-(4,6-dimethoxy-1,3,5-triazin-2-yl)aminocarbonyl]benzoate)

  • Application : Herbicide formulation, leveraging the triazine ring’s stability and electron-deficient nature for reactivity with biological targets .

Key Insight : Substituents on the triazine ring (e.g., methoxy groups) and adjacent moieties (e.g., sulfonyl, acetyl) critically influence application-specific performance.

Benzamide-Based Analogues

N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

  • Structure : Combines a thiazole ring and dihydrodioxin with a dimethoxybenzamide group.

Key Difference : The target compound’s simpler structure (lacking heterocyclic extensions) may prioritize synthetic accessibility over target specificity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Primary Application Reactivity/Stability Notes
Target Compound 4,6-Dimethoxy-triazine + benzamide Acetyl, methylene bridge Synthetic intermediate? Likely stable in dry conditions
DMT-MM (CAS 3945-69-5) Triazine + morpholinium chloride Methoxy, quaternary ammonium Peptide/DNA conjugation Freezer storage recommended
PMP Triazine + morpholinium chloride Methoxy Glycan derivatization Aqueous reaction compatibility
Methyl 2-{...}benzoate (CAS 127523-94-8) Triazine + sulfamoyl benzoate Sulfonyl, methoxy Herbicide High agrochemical activity
Compound I-7 Triazine + pyrrolidone benzoate Carbamate, methoxy Herbicide Thermal stability

Research Findings and Implications

  • Synthetic Utility : The target compound’s triazine group aligns with methods described in , where 2-chloro-4,6-dimethoxy triazine reacts with amines under mild conditions, suggesting scalable synthesis .
  • Biological Potential: While agrochemical analogs prioritize electron-withdrawing groups (e.g., sulfonyl), the acetyl group in the target compound may favor interactions with biological targets like enzymes or receptors .
  • Limitations : Absence of morpholinium or sulfonyl groups may reduce its coupling efficiency or herbicidal activity compared to DMT-MM or Compound I-5.

Q & A

Q. Basic

Dissolve carboxylic acid (12 mmol) and amine (13.2 mmol) in methanol.

Add this compound (13.2 mmol) and stir at room temperature for 1 hour.

Remove solvent under reduced pressure, then extract with diethyl ether.

Purify via column chromatography (2:1 ethyl acetate/hexane) .

How can reaction conditions be optimized for sterically hindered substrates?

Q. Advanced

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky substrates .
  • Temperature : Increase to 45°C for sluggish reactions, as demonstrated in glycoconjugation studies .
  • Molar Ratios : Use a 10–20% excess of the coupling reagent to compensate for reduced reactivity .

What precautions are necessary when handling this compound due to its hygroscopicity?

Q. Advanced

  • Store under inert gas (argon) at –20°C to prevent hydrolysis.
  • Pre-dry solvents (e.g., methanol over molecular sieves) to avoid side reactions.
  • Safety Note: The compound is classified as an eye hazard (H318); use goggles and gloves .

How is this reagent applied in glycoconjugation or bioconjugation strategies?

Advanced
It enables covalent attachment of saccharides to dyes or peptides. For example:

Activate a glutamic acid derivative with the reagent in DMF.

React with lactose-triacetonide under mild conditions (45°C, 1.25 hours).

Deprotect acetal groups using trifluoroacetic acid (TFA) to yield the final glycoconjugate .

How are side products analyzed and minimized in large-scale syntheses?

Q. Advanced

  • Byproduct Identification : Use LC-MS to detect unreacted starting materials or hydrolyzed triazine derivatives.
  • Mitigation : Add scavengers (e.g., polymer-supported sulfonic acid) to sequester excess reagent .
  • Purification : Optimize column chromatography gradients or employ recrystallization for high-purity yields (>95%) .

Can this reagent be used in solid-phase peptide synthesis (SPPS)?

Advanced
While not explicitly documented for SPPS, its stability in alcohols suggests compatibility with resin-bound amines. A suggested protocol:

Pre-activate Fmoc-amino acids in DMF.

Couple to resin using 1.5 equivalents of reagent for 2 hours.

Monitor by Kaiser test for completion .

How does its reactivity compare to CDI or DCC in challenging amidation?

Q. Advanced

  • Advantages : Higher water tolerance vs. DCC; no DCU precipitation.
  • Limitations : Less effective for electron-deficient aromatic acids compared to CDI.
  • Case Study : In synthesizing porcine brain natriuretic peptide, silver tetrafluoroborate-modified triazine reagents achieved superior activation .

What analytical methods validate the stability of activated intermediates?

Q. Advanced

  • NMR Spectroscopy : Track the disappearance of carboxylic acid protons (δ 10–12 ppm) and emergence of ester peaks (δ 4–5 ppm).
  • FT-IR : Confirm ester C=O stretching at 1740–1720 cm⁻¹.
  • X-ray Crystallography : Resolve crystal structures of intermediates, as done for DMTMM tetrafluoroborate .

Notes on Contradictions and Variability

  • Reaction Time : Yields vary with substrate steric hindrance (1–18 hours) .
  • Solvent Effects : Methanol favors rapid reactions, while DMF may improve solubility for hydrophobic substrates .

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